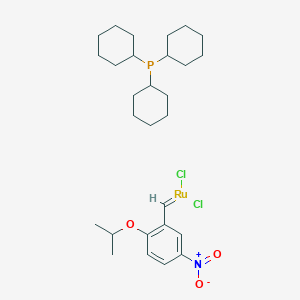

Tricyclohexylphosphine(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) Nitro-Grela 1 gen.

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tricyclohexylphosphine(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) Nitro-Grela 1 gen. is a brown powder . It is also known as Grela 1st Generation catalyst . The CAS Number is 625082-83-9 .

Molecular Structure Analysis

The molecular formula of this compound is C28H44Cl2NO3PRu . The formula weight is 645.60 .Chemical Reactions Analysis

This compound is used as a catalyst for metathesis applications .Physical And Chemical Properties Analysis

This compound is a brown powder . It is air sensitive and should be stored cold .科学的研究の応用

Catalytic Applications

Transition-metal complexes, including those with ruthenium, play a significant role in catalysis, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The review by Chi and Chou (2010) discusses methodologies for preparing transition-metal-based phosphors, including ruthenium complexes, and their applications in OLEDs. These complexes show high emissivity and tunable emission wavelengths, making them valuable for developing phosphorescent displays and illumination devices (Chi & Chou, 2010).

Biomedical Applications

N-heterocyclic carbenes (NHCs) and their metal complexes, including those with ruthenium, have gained attention for their antimicrobial and anticancer properties. Patil et al. (2020) provide an update on the bio-organometallic applications of NHC-metal complexes, highlighting their promising potential as therapeutic agents. These complexes have been extensively used as catalysts and metal-based drug candidates due to their versatility, stability, and tunable physicochemical properties (Patil et al., 2020).

Antimicrobial and Environmental Concerns

The review by Bedoux et al. (2012) discusses the occurrence, toxicity, and degradation of triclosan, an antimicrobial agent found in various consumer products. Although not directly related to Tricyclohexylphosphine(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II), this review highlights the broader context of antimicrobial compounds' environmental impact and potential risks (Bedoux et al., 2012).

Challenges in Anticancer Research

Resveratrol and its analogs, including potentially related ruthenium complexes, have been studied for their anticancer properties. Ren et al. (2021) discuss the challenges in translating the promising preclinical anticancer results of resveratrol to clinical settings, which could be relevant for the development of ruthenium-based anticancer drugs. The review highlights issues such as poor pharmacokinetics, low potency, and the need for new strategies to improve the bioavailability and potency of such compounds for cancer therapy (Ren et al., 2021).

Safety and Hazards

This compound is not classified according to the Globally Harmonized System (GHS) . It should be handled under inert gas . If it gets in eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed . It should be stored at temperatures not exceeding 4°C .

作用機序

Target of Action

The primary target of Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane, also known as Nitro-Grela 1 gen., is olefins . Olefins are a type of organic compound composed of carbon-carbon double bonds. They play a crucial role in various chemical reactions, particularly in the formation of polymers.

Mode of Action

Nitro-Grela acts as a catalyst in olefin metathesis reactions . Metathesis is a type of chemical reaction where the groups of different molecules exchange places. In the case of olefin metathesis, the compound facilitates the breaking and reforming of carbon-carbon double bonds in olefins . This results in the rearrangement of the olefins into new configurations, enabling the synthesis of complex organic compounds.

Biochemical Pathways

The primary biochemical pathway affected by Nitro-Grela is the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds, leading to the rearrangement of olefins. The downstream effects of this pathway include the synthesis of complex organic compounds, including polymers and pharmaceuticals .

Pharmacokinetics

Its efficiency and activity can be influenced by factors such as temperature and the presence of other substances in the reaction environment .

Result of Action

The action of Nitro-Grela leads to the rearrangement of olefins into new configurations . This enables the synthesis of complex organic compounds, including polymers and pharmaceuticals. The compound’s action as a catalyst can significantly increase the efficiency of these synthesis processes .

Action Environment

The action, efficacy, and stability of Nitro-Grela can be influenced by various environmental factors. For instance, temperature can affect the rate of the catalytic reaction . Additionally, the presence of other substances in the reaction environment can either enhance or inhibit the catalyst’s activity .

特性

IUPAC Name |

dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.C10H11NO3.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h16-18H,1-15H2;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAYSMFZSHFDGA-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44Cl2NO3PRu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)